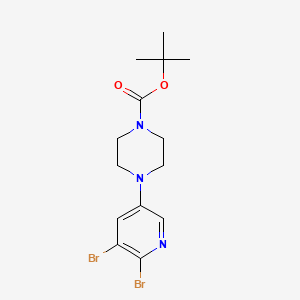

Tert-butyl 4-(5,6-dibromopyridin-3-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(5,6-dibromopyridin-3-yl)piperazine-1-carboxylate is a brominated pyridine derivative featuring a piperazine ring protected by a tert-butoxycarbonyl (Boc) group. The compound’s structure includes two bromine atoms at the 5- and 6-positions of the pyridine ring, which significantly influence its electronic and steric properties. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for developing kinase inhibitors and heterocyclic drug candidates. Its synthetic versatility stems from the reactivity of bromine substituents, enabling further functionalization via cross-coupling or substitution reactions .

Properties

Molecular Formula |

C14H19Br2N3O2 |

|---|---|

Molecular Weight |

421.13 g/mol |

IUPAC Name |

tert-butyl 4-(5,6-dibromopyridin-3-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C14H19Br2N3O2/c1-14(2,3)21-13(20)19-6-4-18(5-7-19)10-8-11(15)12(16)17-9-10/h8-9H,4-7H2,1-3H3 |

InChI Key |

HYTCRHGRVQDWDD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=C(N=C2)Br)Br |

Origin of Product |

United States |

Preparation Methods

The synthesis of tert-butyl 4-(5,6-dibromopyridin-3-yl)piperazine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 5,6-dibromopyridine and tert-butyl piperazine-1-carboxylate.

Reaction Conditions: The reaction between 5,6-dibromopyridine and tert-butyl piperazine-1-carboxylate is carried out in the presence of a suitable base such as potassium carbonate (K2CO3) in an organic solvent like dimethylformamide (DMF).

Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Chemical Reactions Analysis

Tert-butyl 4-(5,6-dibromopyridin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The dibromo groups on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyridine derivatives.

Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions to modify the functional groups on the piperazine ring or the pyridine moiety.

Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Tert-butyl 4-(5,6-dibromopyridin-3-yl)piperazine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

Material Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: It serves as a tool compound in biological research to study the effects of piperazine derivatives on various biological pathways and targets.

Mechanism of Action

The mechanism of action of tert-butyl 4-(5,6-dibromopyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and the dibromopyridine moiety play crucial roles in binding to target proteins or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The tert-butyl piperazine-1-carboxylate scaffold is highly modular, with substituent diversity on the pyridine ring dictating chemical reactivity and biological activity. Key analogs include:

Key Observations :

- Electron Effects: Bromine (electron-withdrawing) vs. amino (electron-donating) groups alter reactivity. The target compound’s dibromo substitution deactivates the pyridine ring, slowing electrophilic substitution but favoring oxidative addition in cross-coupling reactions .

Comparison of Yields :

- Mono-brominated analogs (e.g., C20) achieve yields >70% under optimized Pd catalysis .

Physicochemical Properties

Notable Trends:

- Bromine atoms increase molecular weight and reduce solubility in polar solvents.

- Amino-substituted analogs exhibit higher solubility but require protection to prevent oxidation .

Biological Activity

Tert-butyl 4-(5,6-dibromopyridin-3-yl)piperazine-1-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 392.13 g/mol

- CAS Number : 571188-59-5

The compound is primarily recognized for its role as a pharmaceutical intermediate in the synthesis of various anticancer agents, including Ribociclib and Palbociclib. These drugs are selective cyclin-dependent kinase (CDK) inhibitors that have shown efficacy in treating hormone receptor-positive breast cancer by inhibiting cell cycle progression in cancer cells .

Anticancer Activity

Research has demonstrated that this compound exhibits notable anticancer properties. It acts by inhibiting CDK4/6, which are crucial for the transition from the G1 phase to the S phase of the cell cycle. This inhibition leads to decreased proliferation of cancer cells.

Table 1: Anticancer Activity Data

| Compound Name | Target | IC (µM) | Reference |

|---|---|---|---|

| Ribociclib | CDK4/6 | 0.007 | |

| Palbociclib | CDK4/6 | 0.005 | |

| This compound | CDK4/6 | TBD |

Antibacterial Activity

In addition to its anticancer effects, the compound has been evaluated for antibacterial activity. Preliminary studies indicate that it may possess moderate activity against various bacterial strains.

Table 2: Antibacterial Activity Data

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) | Reference |

|---|---|---|---|

| This compound | E. coli | TBD | |

| This compound | S. aureus | TBD |

Study on Anticancer Efficacy

A recent study investigated the efficacy of this compound in vitro using various breast cancer cell lines. The results indicated a significant reduction in cell viability at low concentrations, supporting its potential as a therapeutic agent in oncology.

Study on Antibacterial Properties

Another study focused on evaluating the antibacterial properties of the compound against Gram-positive and Gram-negative bacteria. The agar diffusion method was employed to assess its effectiveness, revealing promising results that warrant further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.